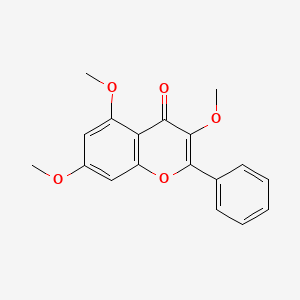

3,5,7-Trimethoxyflavone

概要

準備方法

MRS928は、ガランギンとジメチル硫酸から合成することができます。 反応は、アセトン中で炭酸カリウムと共に4時間加熱することを含みます . この反応の収率は約67%です

化学反応の分析

MRS928は、次のようないくつかの種類の化学反応を受けます。

科学研究の用途

MRS928は、幅広い科学研究の用途を持っています。

化学: さまざまな化学研究で参照化合物として使用されます。

生物学: MRS928は、植物代謝物としての役割と潜在的な生物活性について研究されています。

医学: 特に生物活性特性の文脈において、MRS928の潜在的な治療的用途を探索する研究が進行中です。

科学的研究の応用

MRS928 has a wide range of scientific research applications:

Chemistry: It is used as a reference compound in various chemical studies.

Biology: MRS928 is studied for its role as a plant metabolite and its potential biological activities.

Medicine: Research is ongoing to explore the potential therapeutic applications of MRS928, particularly in the context of its bioactive properties.

作用機序

MRS928の作用機序は、さまざまな分子標的との相互作用を含みます。生物活性化合物として、代謝やストレス応答に関連する細胞経路に影響を与える可能性があります。 特定の分子標的や経路に関する詳細な研究は限られています .

類似化合物の比較

MRS928は、次のような他のフラボノイド化合物と類似しています。

ガランギン: MRS928が誘導される親化合物。

ケルセチン: 類似の生物活性を持つ別のフラボノイド。

ケンフェロール: 類似の生物活性を持つフラボノイド。

MRS928は、その特定のメトキシ置換により、生物活性や化学的特性に影響を与える可能性があります .

さらに質問がある場合や詳細が必要な場合は、遠慮なくお尋ねください。

類似化合物との比較

MRS928 is similar to other flavonoid compounds, such as:

Galangin: The parent compound from which MRS928 is derived.

Quercetin: Another flavonoid with similar bioactive properties.

Kaempferol: A flavonoid with comparable biological activities.

MRS928 is unique due to its specific methoxy substitutions, which may influence its bioactivity and chemical properties .

If you have any more questions or need further details, feel free to ask!

生物活性

3,5,7-Trimethoxyflavone is a flavonoid compound primarily isolated from Kaempferia parviflora, a traditional medicinal plant known for its various health benefits. This article explores the biological activity of this compound, focusing on its anti-inflammatory, antioxidant, and potential therapeutic effects.

- Molecular Formula :

- Molecular Weight : 312.32 g/mol

- CAS Number : 26964-29-4

Anti-inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. It has been shown to inhibit the secretion of matrix metalloproteinase-1 (MMP-1), a key enzyme involved in extracellular matrix degradation. This inhibition occurs in human dermal fibroblasts stimulated by tumor necrosis factor-alpha (TNF-α), which is associated with inflammatory responses.

- MMP-1 Inhibition : Treatment with this compound significantly reduced MMP-1 secretion levels compared to controls. At concentrations of 50 µM and 100 µM, MMP-1 secretion was suppressed to approximately 1.99-fold and 1.76-fold of the control levels respectively (p < 0.01) .

Antioxidant Activity

The compound also demonstrates antioxidant activity by reducing intracellular reactive oxygen species (ROS) levels in TNF-α-stimulated fibroblasts. This effect is crucial for protecting cells from oxidative stress.

- ROS Reduction : Treatment with this compound resulted in a marked decrease in ROS accumulation, indicating its potential to mitigate oxidative damage .

Cytokine Suppression

Additionally, this compound has been shown to suppress the expression of pro-inflammatory cytokines such as interleukin (IL)-1β, IL-6, and IL-8 in stimulated fibroblasts.

- Cytokine Levels : After TNF-α stimulation, IL-1β mRNA expression increased significantly; however, treatment with the flavonoid suppressed this increase by up to 4.16-fold at a concentration of 50 µM (p < 0.01) .

Research Findings and Case Studies

A study published in Antioxidants highlighted the protective effects of this compound on human dermal fibroblasts subjected to inflammatory conditions. The findings included:

| Parameter | Control | 50 µM Treatment | 100 µM Treatment |

|---|---|---|---|

| MMP-1 Secretion (ng/mL) | 21.13 | 12.59 | 15.65 |

| IL-1β Expression (fold change) | 10.45 | 4.16 | 3.08 |

| ROS Accumulation | High | Low | Very Low |

These results indicate that higher concentrations of this compound lead to more significant reductions in both MMP-1 secretion and pro-inflammatory cytokine expression .

特性

IUPAC Name |

3,5,7-trimethoxy-2-phenylchromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O5/c1-20-12-9-13(21-2)15-14(10-12)23-17(18(22-3)16(15)19)11-7-5-4-6-8-11/h4-10H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBTHKWVPSIGKMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C(=C1)OC)C(=O)C(=C(O2)C3=CC=CC=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20181461 | |

| Record name | Chromen-4-one, 3,5,7-trimethoxy-2-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20181461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26964-29-4 | |

| Record name | 3,5,7-Trimethoxyflavone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26964-29-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chromen-4-one, 3,5,7-trimethoxy-2-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026964294 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chromen-4-one, 3,5,7-trimethoxy-2-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20181461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5,7-trimethoxy-2-phenyl-4H-chromen-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the origin of 3,5,7-trimethoxyflavone and what plant is it commonly found in?

A1: this compound is a natural flavonoid compound found in Kaempferia parviflora, commonly known as black ginger. It is a tropical medicinal plant traditionally used in Southeast Asia for various ailments. [, , , , ]

Q2: How does this compound exert its anti-inflammatory effects?

A2: Studies suggest that this compound inhibits an early step in the high-affinity IgE receptor signaling cascade, leading to suppressed degranulation and reduced production of inflammatory mediators in rat basophilic leukemia cells. This mechanism appears distinct from intracellular calcium release and protein kinase C activation. []

Q3: How does this compound protect skin cells from damage?

A3: Research shows that this compound safeguards human dermal fibroblasts by:

- Suppressing MMP-1: It significantly inhibits the expression and secretion of matrix metalloproteinase-1 (MMP-1) induced by tumor necrosis factor-alpha (TNF-α). []

- Reducing Oxidative Stress: It mitigates excessive reactive oxygen species (ROS) production. []

- Modulating Signaling Pathways: It suppresses the overactivation of mitogen-activated protein kinases (MAPKs), Akt, and cyclooxygenase-2 (COX-2) while enhancing heme oxygenase-1 (HO-1) expression. []

- Inhibiting Pro-inflammatory Cytokine Production: It reduces the expression of interleukin (IL)-1β, IL-6, and IL-8. []

Q4: Could this compound be useful in treating bacterial infections?

A4: Research suggests that this compound exhibits synergistic antibacterial effects when combined with gentamicin against carbapenem-resistant Klebsiella pneumoniae, Pseudomonas aeruginosa, and Acinetobacter baumannii. This synergistic activity could be promising for combating antibiotic resistance. []

Q5: Does the position of the methoxy group on the flavonoid structure affect its activity?

A5: Yes, the structure-activity relationship studies indicate that the presence of a methoxy group at the C-5 position in methoxyflavones plays a crucial role in their anti-melanogenic activity. []

Q6: How does this compound impact melanin production?

A6: Studies in B16F10 mouse melanoma cells demonstrate that this compound significantly inhibits tyrosinase activity, a key enzyme involved in melanin synthesis. Consequently, it effectively reduces melanin content in these cells, suggesting potential as an anti-melanogenic agent. []

Q7: Are there other biological activities associated with this compound?

A7: Yes, this compound has shown potent antiplasmodial activity against the Plasmodium falciparum strain K1. [] Additionally, it displays inhibitory effects on xanthine oxidase, an enzyme involved in oxidative stress and inflammation. []

Q8: Can this compound be chemically modified to create other potentially useful compounds?

A8: Yes, researchers have successfully synthesized 5,6,7-trihydroxy-3-methoxyflavones from 6-hydroxy-3,5,7-trimethoxyflavones using selective O-alkylation and dealkylation reactions. This method provides a route for creating structurally related compounds with potentially different biological activities. []

Q9: How is this compound metabolized in the human body?

A9: Studies using the human gut bacterium Blautia sp. MRG-PMF1 reveal that this compound undergoes demethylation, ultimately converting to chrysin. This bacterial strain demonstrates a specific demethylation pattern, generally following the order: C-7 > C-4' ≈ C-3' > C-5 > C-3. [] This information helps understand how the compound is metabolized and potentially contributes to its overall effects.

Q10: What analytical techniques are used to identify and quantify this compound?

A10: Researchers commonly employ techniques like high-performance liquid chromatography (HPLC), often coupled with photodiode array detection (PDA) or mass spectrometry (MS), to analyze and quantify this compound in plant extracts and biological samples. [, , , ]

Q11: Are there different types of Kaempferia parviflora, and do they differ in their this compound content?

A11: Yes, Kaempferia parviflora exists in two main types: red-leaf and green-leaf. Quantitative analysis reveals that the green-leaf type generally contains higher amounts of this compound compared to the red-leaf type. []

Q12: Are there any studies on the physical and chemical properties of this compound?

A12: Yes, studies have investigated the fluorescence quenching of this compound by inorganic ions in aqueous solutions. [] Furthermore, research has explored the impact of acidity on the absorption and fluorescence spectra of this compound. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。